Phentolamine hydrochloride

概要

説明

Phentolamine hydrochloride is an orally active adrenergic α receptor-blocking agent . It is used during a test for pheochromocytoma, to treat high blood pressure due to pheochromocytoma, to treat skin problems from some drugs, and to reverse the effects of some drugs . It is also used to reverse numbness after oral and dental procedures, to prevent and control episodes of dangerously high blood pressure, to prevent and treat accidental injection of certain drugs under the skin, and also to diagnose a condition called pheochromocytoma .

Synthesis Analysis

The synthesis process of phentolamine mesilate, which can be applied to phentolamine hydrochloride, involves neutralizing phentolamine hydrochloride using diluted ammonia water multiple times under the action of silica gel until a proper pH value is achieved . The filtrate obtained is then washed with distilled water multiple times until the filtrate is qualified through chloride tracking detection .Molecular Structure Analysis

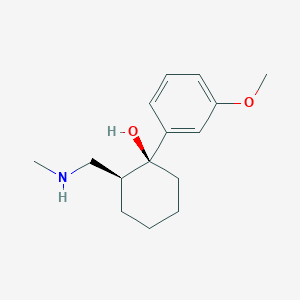

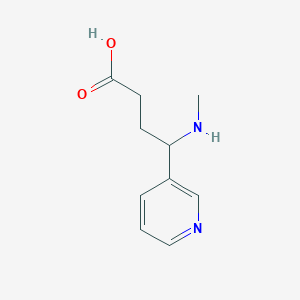

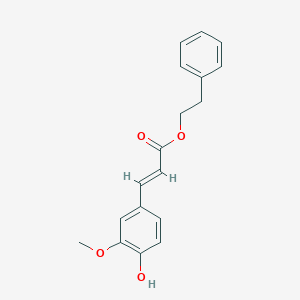

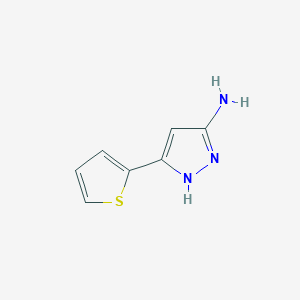

Phentolamine hydrochloride has a molecular formula of C17H19N3O and a molecular weight of 317.81 g/mol . The structural formula is Oc3cc (N (c1ccc (cc1)C)CC/2=N/CCN\2)ccc3 .Chemical Reactions Analysis

The degradation kinetics of phentolamine hydrochloride in aqueous solution over a pH range of 1.2 to 7.2 and its stability in propylene glycol- or polyethylene glycol 400-based solutions were investigated . The observed rate constants were shown to follow apparent first-order kinetics in all cases .Physical And Chemical Properties Analysis

Phentolamine hydrochloride appears as a white powder . It has a melting point of >230°C (dec.) . The elemental analysis shows 63.97% carbon and 13.07% nitrogen .科学的研究の応用

Enhancing Antibacterial Activity

Phentolamine has been found to significantly enhance the antibacterial activity of macrolide antibiotics against multidrug-resistant (MDR) Gram-negative bacteria . This is particularly important as MDR Gram-negative bacterial infections have limited treatment options due to the impermeability of the outer membrane . The study found that phentolamine combined with macrolide antibiotics like erythromycin, clarithromycin, and azithromycin indicated a synergistic action against E. coli test strains .

Topical Treatment for Skin or Soft Tissue Infections

Due to the strong vasodilation effect of phentolamine, it is contraindicated for treatments other than topical applications . The results of the study indicate that phentolamine and erythromycin can be used to topically treat skin or soft tissue infections .

Quantitative Analysis in Liquid Chromatography

Phentolamine hydrochloride has been used in a rapid liquid chromatographic method for quantitative analysis . In solution, phentolamine dissociates from its salt and is chromatographed as free phentolamine .

Protecting Axon Myelination

In a sciatic nerve crush injury mouse model, phentolamine treatment was found to enhance motor and functional recovery, protect axon myelination, and attenuate injury-induced muscle atrophy .

Scientific Research

Phentolamine hydrochloride is widely used in scientific research and is available from various suppliers for this purpose . It is often used in studies investigating its effects and potential applications.

Pharmaceutical Reference Standard

Phentolamine hydrochloride is used as a reference standard in pharmaceutical research . It is used to ensure the quality and consistency of medicinal products.

作用機序

Target of Action

Phentolamine hydrochloride is a reversible, competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . These receptors are primarily located on vascular smooth muscles and are activated by the radial iris dilator muscles surrounding the pupil .

Mode of Action

Phentolamine hydrochloride interacts with its targets by blocking alpha-adrenergic receptors . This blockade leads to vasodilation of vascular smooth muscles . It also stimulates beta-adrenergic receptors, causing peripheral vasodilation . Furthermore, it stimulates insulin secretion, possibly related to its blocking actions on ATP-sensitive K+ channels .

Biochemical Pathways

The primary biochemical pathway affected by phentolamine hydrochloride is the adrenergic signaling pathway . By blocking alpha-adrenergic receptors, phentolamine hydrochloride inhibits the vasoconstrictive effect of catecholamines like norepinephrine, leading to vasodilation . This blockade also disrupts the negative feedback mechanism of norepinephrine release, leading to an increase in heart rate .

Pharmacokinetics

Phentolamine hydrochloride is administered via various routes including intravenously, intramuscularly, submucosally, and topically . The compound is metabolized in the liver and has an elimination half-life of 19 minutes . These properties impact the bioavailability of phentolamine hydrochloride, which in turn influences its therapeutic efficacy.

Result of Action

The molecular and cellular effects of phentolamine hydrochloride’s action include vasodilation , increased heart rate , and stimulation of insulin secretion . Clinically, these effects translate into the treatment of hypertensive episodes, prevention of norepinephrine-induced extravasation, diagnosis of pheochromocytoma, reversal of soft-tissue anesthesia, and treatment of pharmacologically-induced mydriasis .

Safety and Hazards

Phentolamine hydrochloride is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .

将来の方向性

Phentolamine hydrochloride is currently used to reverse numbness after oral and dental procedures, to prevent and control episodes of dangerously high blood pressure, to prevent and treat accidental injection of certain drugs under the skin, and also to diagnose a condition called pheochromocytoma . Future research may explore other potential uses of this compound.

特性

IUPAC Name |

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEJFGFQYKDAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-60-2 (Parent) | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40223271 | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855923 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Phentolamine hydrochloride | |

CAS RN |

73-05-2 | |

| Record name | Phentolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phentolamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phentolamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86DRW83R1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)